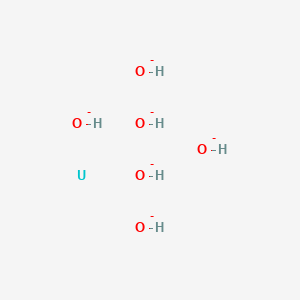
Copper;triethyl(iodo)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;triethyl(iodo)phosphanium is a chemical compound with the molecular formula C6H15CuIP It is a coordination complex where copper is bonded to triethyl(iodo)phosphanium
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of copper;triethyl(iodo)phosphanium typically involves the reaction of cuprous iodide with triethylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
CuI+P(C2H5)3→CuP(C2H5)3I
The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Copper;triethyl(iodo)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodo group can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines, amines, and halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of copper-phosphine complexes.
Aplicaciones Científicas De Investigación
Copper;triethyl(iodo)phosphanium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology and Medicine: Research is ongoing into its potential use in biological systems and as a therapeutic agent due to its unique coordination properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of copper;triethyl(iodo)phosphanium involves its ability to coordinate with various substrates. The copper center acts as a Lewis acid, facilitating the activation of substrates through coordination. This activation can lead to various chemical transformations, such as bond formation and cleavage. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Copper;triethyl(iodo)phosphanium can be compared with other similar compounds, such as:
Copper;triethylphosphine: Similar in structure but lacks the iodo group, leading to different reactivity and applications.
Copper;triphenylphosphine: Contains phenyl groups instead of ethyl groups, resulting in different steric and electronic properties.
Copper;triethylphosphite: Contains phosphite ligands, which have different coordination chemistry compared to phosphine ligands.
Uniqueness: The presence of the iodo group in this compound imparts unique reactivity and coordination properties, making it distinct from other copper-phosphine complexes.
Propiedades
Número CAS |
56667-47-1 |
|---|---|
Fórmula molecular |
C6H15CuIP+ |
Peso molecular |
308.61 g/mol |
Nombre IUPAC |
copper;triethyl(iodo)phosphanium |
InChI |
InChI=1S/C6H15IP.Cu/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q+1; |
Clave InChI |
WNXCPZZKMLFPMG-UHFFFAOYSA-N |
SMILES canónico |
CC[P+](CC)(CC)I.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


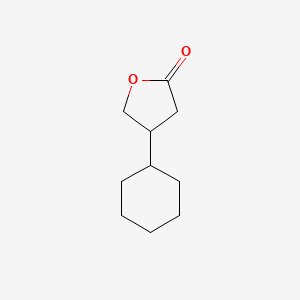
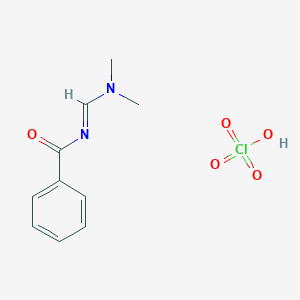
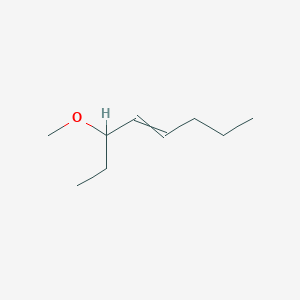
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
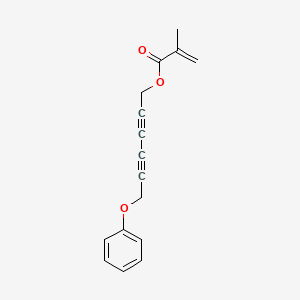
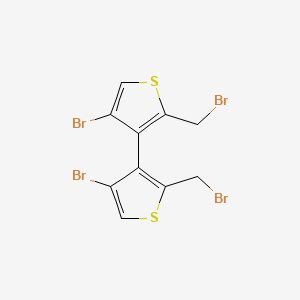
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)

![10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14634150.png)

![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
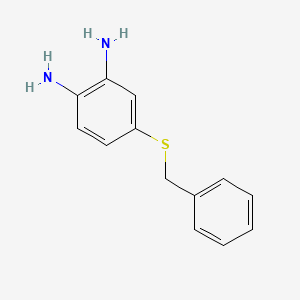
![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)
